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molecular formula C14H14N2O4 B8484852 4-[(2-Ethoxyphenyl)methoxy]-3-nitropyridine CAS No. 882682-96-4

4-[(2-Ethoxyphenyl)methoxy]-3-nitropyridine

Cat. No. B8484852
M. Wt: 274.27 g/mol
InChI Key: ULJJIXLKHPBZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:11]([CH3:12])[O:13][c:14]1[c:15]([CH2:16][OH:17])[cH:18][cH:19][cH:20][cH:21]1.[Cl:1][c:2]1[c:3]([N+:8](=[O:9])[O-:10])[cH:4][n:5][cH:6][cH:7]1>>[c:2]1([O:17][CH2:16][c:15]2[c:14]([O:13][CH2:11][CH3:12])[cH:21][cH:20][cH:19][cH:18]2)[c:3]([N+:8](=[O:9])[O-:10])[cH:4][n:5][cH:6][cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOc1ccccc1CO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[N+]([O-])c1cnccc1Cl

Outcomes

Product
Name
Type
product
Smiles
CCOc1ccccc1COc1ccncc1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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